molecular formula C14H26O2 B12643517 Isoundecyl acrylate CAS No. 93804-09-2

Isoundecyl acrylate

Cat. No.: B12643517
CAS No.: 93804-09-2
M. Wt: 226.35 g/mol
InChI Key: QQWIPPMMELXTAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isodecyl acrylate (CAS 1330-61-6, molecular formula: C₁₃H₂₄O₂) is a long-chain acrylate ester characterized by a branched decyl group. It is widely used in polymer synthesis, coatings, and adhesives due to its hydrophobic properties, flexibility, and ability to enhance material durability . Key properties include:

  • Molecular weight: 212.33 g/mol
  • Vapor pressure: 0.023 mm Hg at 25°C
  • Applications: Paints, coatings, adhesives, and textile finishing .
  • Safety: Requires inhibitors like monomethyl ether hydroquinone (MEHQ) to prevent spontaneous polymerization. It is a skin irritant and may cause respiratory issues upon prolonged exposure .

Properties

CAS No.

93804-09-2

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

9-methyldecyl prop-2-enoate

InChI

InChI=1S/C14H26O2/c1-4-14(15)16-12-10-8-6-5-7-9-11-13(2)3/h4,13H,1,5-12H2,2-3H3

InChI Key

QQWIPPMMELXTAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCOC(=O)C=C

Origin of Product

United States

Preparation Methods

Esterification Method

  • Basic Reaction Overview : The esterification process involves the reaction between acrylic acid and isoundecanol in the presence of a catalyst.

  • Catalysts Used : Common catalysts include concentrated sulfuric acid or Lewis acids, which facilitate the reaction by protonating the carboxylic acid group.

  • Reaction Conditions :

    • Temperature : Typically maintained between 80°C to 120°C.
    • Pressure : Often conducted under reduced pressure to remove water formed during the reaction, thus driving the equilibrium towards product formation.
  • Procedure :

    • Combine acrylic acid and isoundecanol in a reaction vessel.
    • Add the catalyst and stir the mixture.
    • Heat under reflux while continuously removing water via a Dean-Stark apparatus or similar setup.
    • Upon completion, cool the mixture and purify the product through distillation.

Alternative Synthesis Routes

Recent research has focused on optimizing reaction conditions to enhance yield and minimize by-products:

Parameter Optimal Condition
Temperature 100°C - 110°C
Pressure Atmospheric to low vacuum
Catalyst Sulfuric acid (5-10% w/w)
Reaction Time 4-6 hours

Studies indicate that maintaining a controlled temperature profile prevents excessive polymerization during synthesis, which can lead to lower yields of the desired acrylate.

Post-synthesis purification is crucial for obtaining high-purity this compound:

  • Distillation : Commonly used to separate unreacted starting materials and remove any residual solvent or catalyst.

  • Washing : The crude product may be washed with water or sodium bicarbonate solution to neutralize any acidic components.

This compound finds extensive use in:

  • Coatings : Due to its excellent adhesion properties.

  • Adhesives : Its flexibility makes it suitable for various bonding applications.

The preparation of this compound involves several methods that can be optimized for efficiency and purity. The choice of reaction conditions, catalysts, and purification techniques plays a critical role in determining the yield and quality of the final product. Ongoing research continues to explore greener alternatives and more efficient synthesis routes, ensuring that this compound remains valuable in industrial applications.

Chemical Reactions Analysis

Polymerization Reactions

Isodecyl acrylate undergoes free radical polymerization , forming homopolymers or copolymers. Key mechanisms include:

  • UV or electron beam initiation : Requires free radical initiators (e.g., benzoyl peroxide) to start chain growth .

  • Inhibitor considerations : Stabilized in storage with inhibitors (e.g., hydroquinone) to prevent spontaneous polymerization. Strategies to overcome oxygen inhibition include inert atmospheres (N₂), amine synergists, or high-intensity curing .

Parameter Details Applications
InitiatorsRadical initiators (e.g., benzoyl peroxide)Adhesives, coatings, sealants
ConditionsUV light, heat, electron beam irradiationFlexible polymers with tailored properties
ProductsCross-linked polymers (e.g., homopolymers, copolymers)UV-curable resins

Ester Reactions

Isodecyl acrylate reacts with acids and alkali metals:

  • Acid-catalyzed hydrolysis : Reacts with acids (e.g., sulfuric acid) to form alcohols and acids .

  • Oxidizing acids : Strong oxidizing acids (e.g., HNO₃) may cause vigorous exothermic reactions .

  • Alkali metals/hydrides : Generates flammable hydrogen gas when mixed with alkali metals (e.g., Na, K) or hydrides .

  • Caustic solutions : Heat is generated during interaction with bases .

Reaction Type Reactants Products Conditions
Acid hydrolysisAcids (e.g., H₂SO₄)Isodecyl alcohol + acrylic acidAcid catalysis
Oxidizing acidsStrong oxidizing acids (e.g., HNO₃)Exothermic productsVigorous reaction
Alkali metalsNa, K, hydridesFlammable hydrogen gasExothermic reaction

Hydrolysis

Hydrolytic stability depends on pH:

  • pH 1.2 and 9 : Unstable, hydrolyzes to form isodecyl alcohol and acrylic acid .

  • pH 4–7 : Stable under neutral conditions .

pH Hydrolysis Stability Products
1.2UnstableIsodecyl alcohol + acrylic acid
4–7StableNo significant hydrolysis

Reactivity with Inhibitors and Oxygen

  • Inhibitors : Hydroquinone or similar quinones stabilize the monomer by scavenging peroxy radicals .

  • Oxygen inhibition : Overcome via inert atmospheres (N₂), amine synergists (e.g., tertiary amines), or high-intensity curing to outpace oxygen diffusion .

Key Findings

  • Polymerization versatility : Enables tailored polymers for adhesives, coatings, and sealants .

  • Environmental stability : pH-dependent hydrolysis impacts aquatic toxicity (e.g., LC₅₀ = 1.81 mg/L for rainbow trout) .

  • Safety considerations : Moderate skin sensitizer and respiratory irritant .

Scientific Research Applications

Polymer Synthesis

Isodecyl acrylate is extensively used in the preparation of various copolymers. Its hydrophobic nature and ability to polymerize under UV light or electron beam irradiation make it suitable for:

  • Coatings and Adhesives :
    • Enhances adhesion properties in pressure-sensitive adhesives used in medical and industrial applications.
  • Lubricating Oils :
    • Acts as an additive to improve viscosity index and pour point, enhancing performance at low temperatures .

Biomedical Engineering

In the field of medicine, isodecyl acrylate is employed for:

  • Regenerative Biomaterials :
    • Supports vascularization and tissue regeneration by promoting macrophage polarization and insulin-like growth factor production.
  • Biodegradable Polymers :
    • When copolymerized with biodegradable components, it contributes to environmentally friendly materials.

Environmental Applications

Isodecyl acrylate-based copolymers have shown promise in environmental applications:

  • Oil Sorbents :
    • Crosslinked copolymers exhibit high oil absorbency, making them effective for oil spill remediation .
  • Nanocomposite Materials :
    • Serves as a matrix for nanoparticles, leading to advanced optical materials.

Copolymer Development for Lubricants

A study demonstrated that incorporating isodecyl acrylate into lubricant formulations significantly improved their performance metrics such as viscosity index and pour point. The copolymers exhibited enhanced stability under varying temperature conditions.

Biodegradability Assessment

Research on isodecyl acrylate-based copolymers indicated substantial biodegradability when tested against fungal pathogens and in soil burial tests. The copolymer containing rice bran oil showed the highest weight loss, indicating effective degradation properties .

Mechanism of Action

The mechanism of action of isoundecyl acrylate primarily involves its ability to polymerize and form long-chain polymers. This polymerization process is initiated by heat, light, or radical initiators. The resulting polymers exhibit unique properties such as flexibility, adhesion, and resistance to environmental factors. These properties make this compound an ideal candidate for various industrial and biomedical applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature Vapor Pressure (25°C) Hydrophobicity
Isodecyl acrylate C₁₃H₂₄O₂ 212.33 Branched C10 alkyl chain 0.023 mm Hg High
n-Butyl acrylate C₇H₁₂O₂ 128.17 Linear C4 alkyl chain 10.5 mm Hg Moderate
2-Ethylhexyl acrylate C₁₁H₂₀O₂ 184.28 Branched C8 alkyl chain 0.3 mm Hg High
Lauryl acrylate (C12-14) ~C₁₅H₂₈O₂ ~240.38 Long linear C12-14 alkyl chain <0.001 mm Hg Very high
Isobornyl acrylate C₁₃H₂₀O₂ 208.30 Cyclic isobornyl group 0.015 mm Hg Moderate
Ethyldiglycol acrylate C₉H₁₄O₄ 186.20 Ether-linked glycol chain 0.1 mm Hg Low

Key Observations :

  • Hydrophobicity increases with alkyl chain length and branching. Lauryl acrylate (C12-14) and isodecyl acrylate excel in water-resistant applications .
  • Volatility inversely correlates with molecular weight. n-Butyl acrylate’s low molecular weight makes it more volatile than isodecyl or lauryl acrylates .
  • Cyclic vs. linear structures : Isobornyl acrylate’s rigid cyclic structure enhances thermal stability, while linear chains (e.g., lauryl) improve flexibility .

Reactivity and Polymerization Behavior

Compound Polymerization Initiators Crosslinking Potential Stability Notes
Isodecyl acrylate Peroxides, UV light Moderate Requires MEHQ inhibitor
2-Ethylhexyl acrylate Heat, peroxides, contaminants High Reacts violently with oxidants
Ethyldiglycol acrylate Peroxides, redox systems High Enhanced adhesion to polar substrates
Isobornyl acrylate UV light, peroxides High UV-curable; used in coatings

Key Observations :

  • 2-Ethylhexyl acrylate (2-EHA) exhibits high reactivity, forming explosive mixtures with air above 82°C .
  • Ethyldiglycol acrylate (EDGA) undergoes copolymerization with polar monomers (e.g., acrylic acid), improving adhesion .
  • Isobornyl acrylate is favored in UV-curable coatings due to rapid crosslinking under light .

Key Observations :

  • Isodecyl acrylate balances flexibility and durability, making it ideal for outdoor coatings .
  • Lauryl acrylate ’s long aliphatic chain reduces shrinkage in polymers .
  • n-Butyl acrylate is cost-effective for high-volume adhesive production but lacks the weather resistance of branched acrylates .

Key Observations :

  • Isooctyl acrylate is highly toxic to aquatic life, requiring stringent containment .
  • 2-Ethylhexyl acrylate has strict occupational exposure limits due to respiratory risks .

Biological Activity

Isoundecyl acrylate, also known as isodecyl acrylate, is a monofunctional acrylic monomer that has garnered attention for its potential biological activities. This compound is primarily utilized in UV and electron beam curing applications, but its biological properties, including toxicity and environmental impact, are critical for understanding its safety and efficacy in various applications.

  • Chemical Name : Isodecyl acrylate
  • CAS Number : 1330-61-6
  • Molecular Formula : C13H24O2
  • Molecular Weight : 212.33 g/mol
  • Physical State : Liquid at 20°C
  • Water Solubility : 1.34 mg/L at 20°C
  • Log Kow : Ranges from 5.55 to 5.7, indicating high hydrophobicity.

Toxicity and Safety

This compound has been evaluated for its toxicity through various studies:

  • Acute Toxicity : It does not cause acute toxicity via oral, dermal, or inhalation routes, suggesting a relatively safe profile for short-term exposure .
  • Skin Sensitization : Classified as a moderate skin sensitizer; it can cause allergic reactions upon contact .
  • Respiratory Irritation : It may irritate the respiratory tract upon inhalation .
  • Environmental Impact : The compound is acutely harmful to aquatic organisms and has been noted to be readily biodegradable, indicating a lower risk of bioaccumulation in the environment .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • A study on the antimicrobial properties of various acrylates highlighted that compounds with longer carbon chains tend to exhibit enhanced antibacterial activity against Gram-negative bacteria like Escherichia coli. While specific data on this compound's antibacterial activity was not detailed, the trend suggests potential for similar behaviors due to its hydrophobic nature .
  • Research into polymerized forms of this compound indicates that its derivatives may possess unique properties that could be harnessed in biomedical applications, such as drug delivery systems or as coatings with antimicrobial properties .

Summary of Biological Effects

Effect Observation
Acute ToxicityNo acute toxicity observed via oral, dermal, or inhalation
Skin SensitizationModerate skin sensitizer
Respiratory IrritationIrritation potential upon inhalation
Aquatic ToxicityHarmful to aquatic life
BiodegradabilityReadily biodegradable

Q & A

Q. What are the optimal conditions for synthesizing Isoundecyl acrylate, and how do variables like temperature or catalyst ratios influence yield?

  • Methodological Answer : Synthesis optimization requires systematic variation of parameters (e.g., 60–90°C temperature range, 1:1–1:3 molar ratios of reactants). Use fractional factorial experimental designs to isolate critical factors. Monitor reaction progress via gas chromatography (GC) and validate purity through nuclear magnetic resonance (NMR) spectroscopy. Reference established protocols for acrylate esterification .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Combine NMR (¹H/¹³C) for functional group confirmation, Fourier-transform infrared spectroscopy (FTIR) for acrylate-specific peaks (~1630 cm⁻¹ C=C stretch), and gas chromatography-mass spectrometry (GC-MS) for trace impurity detection. Cross-validate results with differential scanning calorimetry (DSC) to assess thermal stability .

Q. How does this compound’s stability vary under different storage conditions (e.g., light, temperature)?

  • Methodological Answer : Conduct accelerated degradation studies by exposing samples to UV light (254 nm) and elevated temperatures (40–60°C). Monitor peroxide formation via iodometric titration and quantify degradation products using high-performance liquid chromatography (HPLC). Store in amber vials at 4°C under inert atmosphere to minimize polymerization .

Advanced Research Questions

Q. What computational models predict this compound’s reactivity in copolymerization systems?

  • Methodological Answer : Employ density functional theory (DFT) to calculate electron density profiles of the acrylate group. Validate predictions with experimental kinetic data (e.g., Arrhenius plots from polymerization rate studies). Compare results with QSAR models for structurally similar acrylates .

Q. How do competing degradation pathways (hydrolysis vs. oxidation) dominate in aqueous vs. non-aqueous environments?

  • Methodological Answer : Design controlled experiments with isotopic labeling (e.g., D₂O for hydrolysis tracking). Use electron paramagnetic resonance (EPR) to detect free radicals in oxidative conditions. Analyze pathway dominance through kinetic isotope effects and Arrhenius activation energy calculations .

Q. What safety protocols mitigate risks during large-scale handling of this compound in academic labs?

  • Methodological Answer : Implement engineering controls (e.g., fume hoods with ≥100 ft/min face velocity) and personal protective equipment (PPE) compliant with OSHA standards. Conduct hazard operability (HAZOP) studies for spill scenarios. Reference safety data sheets (SDS) for emergency response, including neutralization protocols for accidental exposure .

Q. How can contradictory data on this compound’s purity thresholds for polymerization efficiency be resolved?

  • Methodological Answer : Perform meta-analyses of published datasets to identify confounding variables (e.g., inhibitor concentrations, solvent polarity). Replicate key studies under standardized conditions (e.g., ASTM methods) and apply multivariate regression to isolate purity-dependent effects .

Q. What advanced techniques quantify this compound’s role in crosslinked polymer networks?

  • Methodological Answer : Use small-angle X-ray scattering (SAXS) to analyze network topology and swelling experiments to determine crosslink density. Pair with dynamic mechanical analysis (DMA) to correlate structure with viscoelastic properties .

Q. How do ecotoxicity assays for this compound account for metabolite bioaccumulation in aquatic models?

  • Methodological Answer : Follow OECD Test Guidelines 201 (algae), 202 (Daphnia), and 203 (fish). Quantify parent compound and metabolites (e.g., acrylic acid derivatives) via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Apply probabilistic risk assessment models to extrapolate lab data to environmental scenarios .

Q. What interdisciplinary approaches integrate this compound into biomaterial or nanotechnology research?

  • Methodological Answer : Explore surface-functionalized nanoparticles using atom transfer radical polymerization (ATRP). Characterize biocompatibility via ISO 10993-5 cytotoxicity assays. Collaborate with computational chemists to model drug-loading efficiency in acrylate-based hydrogels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.